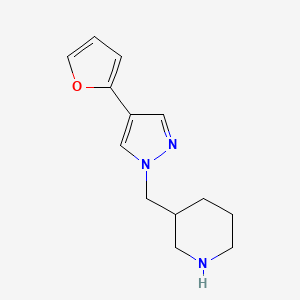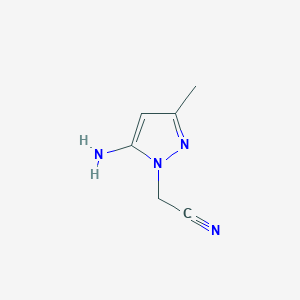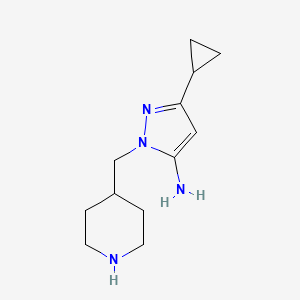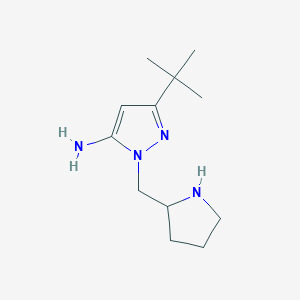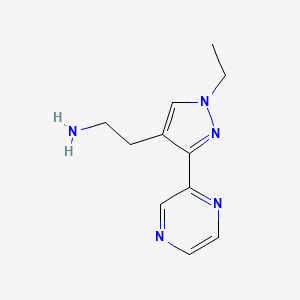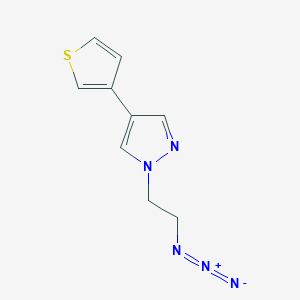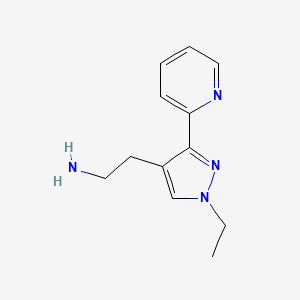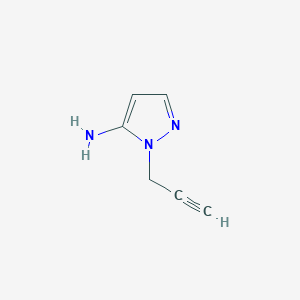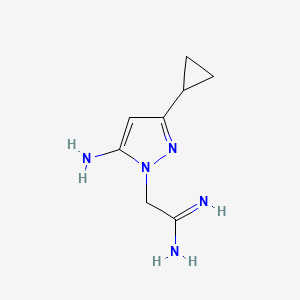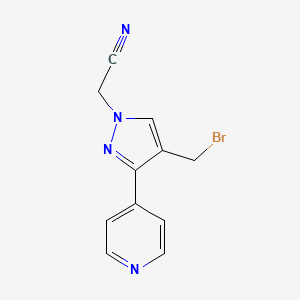
2-(4-(bromomethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile
Overview
Description
2-(4-(Bromomethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile (2-BMP-PY) is an organic compound that is used as a synthetic intermediate in organic chemistry. It is a colorless liquid with a boiling point of 138 °C and a melting point of -37 °C. 2-BMP-PY has been used in a range of applications, including the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of heterocyclic compounds and in the preparation of organometallic compounds.
Scientific Research Applications
Synthesis and Antioxidant Activity
- Application : Used as a key intermediate in the synthesis of heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety.
- Significance : Some synthesized compounds showed antioxidant activity comparable to ascorbic acid.
- Source : El‐Mekabaty, 2015.
Proton Transfer Studies
- Application : Studied in derivatives of 2-(1H-pyrazol-5-yl)pyridine for photoreactions and proton transfer.
- Significance : Provides insights into molecular behaviors like excited-state intramolecular and intermolecular double-proton transfers.
- Source : Vetokhina et al., 2012.
Hydrogen Bonding Studies
- Application : Investigated in the context of intra- and intermolecular hydrogen bonding.
- Significance : Helps in understanding molecular chains and bonding behaviors.
- Source : Kumar et al., 1999.
Time-Resolved Fluorescence Immunoassay
- Application : Used in preparing bifunctional chelate intermediates for immunoassays.
- Significance : Enhances the understanding and development of diagnostic assays.
- Source : Pang Li-hua, 2009.
Ligand for Metal Complexes
- Application : Employed in creating metal-binding domains for ligands.
- Significance : Useful in studying and developing new metal complexes.
- Source : Tovee et al., 2010.
Antibacterial and Antitumor Activities
- Application : Formed part of the structure in compounds tested for their antibacterial and antitumor activities.
- Significance : Offers potential in the development of new therapeutic agents.
- Source : El-Borai et al., 2012.
Asymmetric Transfer Hydrogenation
- Application : Utilized in the study of transfer hydrogenation of ketones catalyzed by Fe(II) and Ni(II) complexes.
- Significance : Contributes to the field of catalysis and organic synthesis.
- Source : Magubane et al., 2017.
properties
IUPAC Name |
2-[4-(bromomethyl)-3-pyridin-4-ylpyrazol-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN4/c12-7-10-8-16(6-3-13)15-11(10)9-1-4-14-5-2-9/h1-2,4-5,8H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABIWIOVFAQKLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C=C2CBr)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(bromomethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



